molecular formula C7H5ClN2O4 B11888570 Methyl 4-chloro-5-nitropyridine-3-carboxylate

Methyl 4-chloro-5-nitropyridine-3-carboxylate

Cat. No.: B11888570
M. Wt: 216.58 g/mol
InChI Key: DNDGJHSHWYPNLI-UHFFFAOYSA-N
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Description

Methyl 4-chloro-5-nitropyridine-3-carboxylate is a chemical compound belonging to the pyridine family It is characterized by a pyridine ring substituted with a methyl ester group at the 3-position, a chlorine atom at the 4-position, and a nitro group at the 5-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-chloro-5-nitropyridine-3-carboxylate typically involves the nitration of methyl 4-chloropyridine-3-carboxylate. The nitration reaction is carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to introduce the nitro group at the 5-position of the pyridine ring .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction parameters to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.

Types of Reactions:

    Oxidation: The nitro group in this compound can undergo reduction reactions to form amino derivatives.

    Reduction: The compound can be reduced using reagents like hydrogen gas in the presence of a catalyst to convert the nitro group to an amino group.

    Substitution: The chlorine atom at the 4-position can be substituted with various nucleophiles through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products:

    Reduction: Methyl 4-amino-5-nitropyridine-3-carboxylate.

    Substitution: Derivatives with different substituents at the 4-position, depending on the nucleophile used.

Scientific Research Applications

Methyl 4-chloro-5-nitropyridine-3-carboxylate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for the development of pharmaceutical compounds.

    Industry: Utilized in the production of agrochemicals and dyes.

Mechanism of Action

The mechanism of action of Methyl 4-chloro-5-nitropyridine-3-carboxylate depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, potentially leading to cytotoxic effects.

Comparison with Similar Compounds

  • Methyl 4-chloro-3-nitropyridine-5-carboxylate
  • Methyl 4-bromo-5-nitropyridine-3-carboxylate
  • Methyl 4-chloro-5-aminopyridine-3-carboxylate

Comparison: Methyl 4-chloro-5-nitropyridine-3-carboxylate is unique due to the specific positioning of the nitro and chlorine groups on the pyridine ring. This arrangement influences its reactivity and the types of reactions it can undergo. Compared to its analogs, it may exhibit different biological activities and chemical properties, making it a valuable compound for targeted applications in research and industry.

Biological Activity

Methyl 4-chloro-5-nitropyridine-3-carboxylate (MCNPC) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

MCNPC features a pyridine ring substituted with both a nitro group and a chloro group, contributing to its unique reactivity and biological activity. The presence of these electron-withdrawing groups enhances the compound's ability to participate in various chemical reactions, making it a valuable scaffold for drug development.

Biological Activity Overview

MCNPC exhibits a range of biological activities, primarily through its interaction with various molecular targets. Notable activities include:

  • Anticancer Properties : MCNPC has shown promise as an anticancer agent by inhibiting key signaling pathways involved in tumor growth.
  • Enzyme Inhibition : The compound acts as an inhibitor for several kinases, which are crucial in cell signaling and proliferation.
  • Inhibition of Kinases : MCNPC has been identified as a potent inhibitor of ERK5 (extracellular signal-regulated kinase 5), with studies demonstrating an IC50 value of approximately 77 nM for ERK5 inhibition . This inhibition can lead to reduced cellular proliferation and altered transcriptional activity.
  • Disruption of Protein Interactions : Similar compounds have been shown to disrupt protein-protein interactions, such as those between c-Myc and Max, which are critical in cancer cell proliferation . While specific studies on MCNPC's effect on c-Myc have not been detailed, its structural analogs suggest potential in this area.

Table 1: Biological Activity Summary of MCNPC

Activity TypeMechanismIC50 ValueReference
ERK5 InhibitionKinase inhibition77 nM
c-Myc InteractionDisruption of dimerizationNot Specified
CytotoxicityCell line (e.g., HT29)Variable

Case Studies

  • Anticancer Activity : A study investigating the effects of MCNPC on cancer cell lines demonstrated significant cytotoxicity, suggesting its potential as a therapeutic agent. The compound was tested against various cancer types, showing selectivity towards cells overexpressing specific oncogenes.
  • Kinase Inhibition Studies : Research focusing on the structure-activity relationship (SAR) of nitropyridine derivatives indicated that modifications on the pyridine ring could enhance selectivity and potency against targeted kinases like CHK1 and CHK2 . This highlights the potential for MCNPC to be optimized further for enhanced biological activity.

Properties

Molecular Formula

C7H5ClN2O4

Molecular Weight

216.58 g/mol

IUPAC Name

methyl 4-chloro-5-nitropyridine-3-carboxylate

InChI

InChI=1S/C7H5ClN2O4/c1-14-7(11)4-2-9-3-5(6(4)8)10(12)13/h2-3H,1H3

InChI Key

DNDGJHSHWYPNLI-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CN=CC(=C1Cl)[N+](=O)[O-]

Origin of Product

United States

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